2-Tert-butyl-1-ethylpiperazine is a chemical compound with the molecular formula and a molecular weight of approximately 214.31 g/mol. It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound contains a tert-butyl group and an ethyl group attached to the piperazine ring, contributing to its unique properties and potential uses in pharmaceuticals.
The compound is identified by the CAS number 325145-35-5 and is categorized under piperazine derivatives. Piperazines are cyclic organic compounds that are often utilized in drug development due to their ability to interact with various biological targets. The specific structure of 2-tert-butyl-1-ethylpiperazine suggests potential applications in the development of therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory research .
The synthesis of 2-tert-butyl-1-ethylpiperazine can be achieved through various methods, typically involving the alkylation of piperazine derivatives. One common approach includes:
The reaction mechanism involves nucleophilic substitution where the nitrogen atom in the piperazine ring attacks the electrophilic carbon of the tert-butyl halide, resulting in the formation of 2-tert-butyl-1-ethylpiperazine. The yield and purity of the product can be enhanced through purification techniques such as recrystallization or chromatography .
The molecular structure of 2-tert-butyl-1-ethylpiperazine features a six-membered piperazine ring with two substituents:
This configuration contributes to its steric bulk and affects its interaction with biological targets.
Key structural data include:
2-Tert-butyl-1-ethylpiperazine can undergo various chemical reactions typical for amines and piperazines:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions, particularly when sensitive functional groups are present .
The mechanism of action for compounds like 2-tert-butyl-1-ethylpiperazine typically involves modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of bulky groups like tert-butyl may enhance receptor selectivity or alter pharmacokinetic properties, potentially leading to improved therapeutic profiles.
Research indicates that similar piperazine derivatives exhibit activity as anxiolytics or antidepressants, suggesting that 2-tert-butyl-1-ethylpiperazine may also possess such properties pending further pharmacological evaluation .
The compound's high gastrointestinal absorption suggests favorable bioavailability, while its permeability across biological membranes indicates potential for central nervous system activity .
2-Tert-butyl-1-ethylpiperazine has potential applications in:
Boc (tert-butoxycarbonyl) protection is indispensable for achieving regioselective functionalization of unsymmetrical piperazines like 2-tert-butyl-1-ethylpiperazine. The Boc group preferentially installs on the less sterically hindered nitrogen atom, enabling sequential N-functionalization. As demonstrated in dopamine receptor ligand synthesis [2], N-Boc-piperazine intermediates permit selective ethylation at the adjacent nitrogen prior to deprotection. This strategy circumvents the formation of undesired dialkylated byproducts. The acid-lability of the Boc group (cleavable with TFA or HCl) allows orthogonal deprotection under conditions that preserve acid-stable groups like the ethyl substituent. In large-scale applications, Boc-protected piperazine building blocks such as tert-butyl (2-(piperazin-1-yl)ethyl)carbamate serve as key precursors. The carbamate's carbonyl group additionally moderates the basicity of the remaining NH site, suppressing over-alkylation during ethylation steps.
Catalytic hydrogenation is the method of choice for cleaving benzyl protecting groups during piperazine synthesis. Pd/C (5–10% loading) under hydrogen atmosphere (1–4 bar) efficiently removes N-benzyl groups from 2-tert-butylpiperazine intermediates [7]. Catalyst selection critically influences efficiency: Pd(OH)₂/C (Pearlman’s catalyst) exhibits enhanced activity for substrates prone to poisoning, such as those containing basic nitrogen centers [7]. Acid additives (e.g., HCl or acetic acid, 1–2 equiv) protonate the piperazine nitrogen, preventing coordination-induced catalyst deactivation and accelerating debenzylation by up to 60% [7]. Solvent systems also modulate reaction outcomes; aqueous acetic acid minimizes over-reduction impurities compared to alcoholic solvents [7]. Post-hydrogenation, toluene byproduct removal requires careful distillation or extraction to meet ICH residual solvent limits (<890 ppm).
Table 1: Catalytic Hydrogenation Conditions for Debenzylation
| Catalyst | Additive | Solvent | Pressure (bar) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Pd/C (10%) | None | EtOH | 3 | 70–75 | Cost efficiency |
| Pd/C (10%) | HCl (1 eq) | H₂O/AcOH | 2 | 92–95 | Reduced impurities |
| Pd(OH)₂/C | AcOH (0.5 eq) | iPrOH | 1.5 | 88–90 | Poison resistance |
Access to enantiopure (S)-2-tert-butyl-1-ethylpiperazine leverages three principal strategies: chiral resolution, asymmetric deprotonation, and chiral auxiliary approaches. Chiral resolution employs diastereomeric salt formation with enantiopure acids (e.g., (+)- or (-)-chlocyphos) [2]. This method achieves >98% ee but suffers from moderate yields (30–50%) due to fractional crystallization losses. Asymmetric lithiation-trapping, using sec-BuLi/(–)-sparteine, enables direct α-functionalization of N-Boc-N′-benzylpiperazine [3] [9]. At –78°C, electrophilic ethylation proceeds with 81–89% ee but requires stringent temperature control. Chiral pool methods incorporate enantiopure amino acids like L-alanine to build the piperazine ring, ensuring defined stereochemistry at C-2. However, this approach necessitates multi-step de novo synthesis [5]. For industrial-scale production, enzymatic resolution using lipases or esterases has emerged, offering high selectivity under ambient conditions.
Solution-phase synthesis dominates large-scale manufacturing of 2-tert-butyl-1-ethylpiperazine due to lower resin costs and established purification protocols. Key steps like Boc protection, ethylation, and hydrogenation proceed in >90% yield in continuous stirred-tank reactors [6]. In contrast, solid-phase approaches anchor N-Boc-piperazine to Wang or Rink resin via the free nitrogen, enabling ethylation and deprotection on-bead [7]. While advantageous for combinatorial libraries (parallel synthesis of 100+ analogs), solid-phase routes face limitations:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Scale | Multi-kilogram | Milligram to gram |
| Solvent Volume (L/kg) | 5–10 | 30–50 |
| Typical Yield per Step | 85–95% | 70–85% |
| Purification | Extraction/Distillation | Filtration/Washing |
| Automation Compatibility | Low | High |
Transition metals enable C–C bond formation at sterically congested piperazine carbons, complementing classical N-alkylation. Key methodologies include:
Photoredox and Pd catalysis are particularly valuable for introducing ethyl groups at carbon when classical N-ethylation would diminish basicity required for biological activity. However, competing N-alkylation remains a challenge, necessitating careful ligand selection.
Table 3: Transition Metal-Catalyzed Reactions for Piperazine Derivatization
| Catalyst System | Reaction Type | Ethylation Site | Yield (%) | Reference |
|---|---|---|---|---|
| Ir(ppy)₃ / Blue LEDs | C–H functionalization | C-3 (α to N) | 75 | [9] |
| Pd(OAc)₂ / PCy₃ / K₃PO₄ | C–H arylation | C-2/C-6 | 82 | [3] |
| CuI / N,N′-dimethylcyclohexanediamine | N-alkylation | N-1 | 94 | |
| Ni(cod)₂ / dtbbpy | C–O alkylation | C-3 | 55 | [9] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: